molecular formula C11H12N2O B6612865 4-methoxy-2-methylquinolin-8-amine CAS No. 91350-35-5

4-methoxy-2-methylquinolin-8-amine

Cat. No.: B6612865
CAS No.: 91350-35-5
M. Wt: 188.23 g/mol
InChI Key: INWGXAJFODVCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-methylquinolin-8-amine is a quinoline derivative known for its diverse applications in medicinal chemistry and pharmacology. Quinoline derivatives, including this compound, are recognized for their broad-spectrum biological activities, making them valuable in the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methylquinolin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-4-methoxyaniline with suitable reagents to form the quinoline ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and substituted quinolines with various functional groups .

Scientific Research Applications

4-Methoxy-2-methylquinolin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-2-methylquinolin-8-amine involves its interaction with specific molecular targets. For instance, in its antiparasitic activity, it is thought to inhibit heme polymerase activity, leading to the accumulation of toxic free heme within the parasite. This disrupts the parasite’s metabolic processes and ultimately results in its death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-methylquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-methoxy-2-methylquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-6-10(14-2)8-4-3-5-9(12)11(8)13-7/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWGXAJFODVCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.